High-Yield Indium-Mediated gem-Difluoroallylation of Aldehydes
In the synthesis of 1-substituted-2,2-difluorobut-3-en-1-ols, BDFP demonstrates superior reactivity in indium-mediated allylation compared to alternative coupling partners. Aldehydes reacted with BDFP at the α-position in the presence of indium to afford gem-difluorohomoallylic alcohols, whereas ketones and other electrophiles were inert under the same conditions [1]. This chemoselectivity is a key differentiator from reactions using gem-difluoroallylsilanes, which often require fluoride or strong base activation and show broader reactivity with ketones [2].
| Evidence Dimension | Yield of gem-difluorohomoallylic alcohol |
|---|---|
| Target Compound Data | High yields (exact yield unspecified in abstract but described as 'high yields') |
| Comparator Or Baseline | (gem-difluoroallyl)lithium (prepared via lithium-halogen exchange at -95°C): moderate to high yields |
| Quantified Difference | Milder conditions (indium, room temperature) compared to cryogenic conditions (-95°C) for lithium reagents |
| Conditions | Indium metal, polar solvents (water, DMF), mild conditions |
Why This Matters
BDFP enables a milder, chemoselective route to gem-difluorohomoallylic alcohols, avoiding the need for cryogenic temperatures and strong bases required by organolithium or silane-based methods.
- [1] Kirihara, M.; Takuwa, T.; Takizawa, S.; et al. Indium-Mediated Reaction of 3-Bromo-3,3-difluoropropene and Bromodifluoromethylacetylene Derivatives with Aldehydes. Tetrahedron 2000, 56, 8275-8280. View Source
- [2] Hiyama, T.; Kusumoto, T. Synthetic Reactions with gem-Difluoroallylsilanes. J. Synth. Org. Chem., Jpn. 1992, 50, 516-525. View Source
